molecular formula C14H28N2O2 B15058295 tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate

tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate

Cat. No.: B15058295
M. Wt: 256.38 g/mol
InChI Key: HUNFKADRYMPRPW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate (CAS: 1334493-75-2) is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 1-amino-2,2-dimethylpropyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₄H₂₈N₂O₂, with a molecular weight of 256.38 g/mol . The SMILES notation (O=C(N1CCCC1C(C(C)(C)C)N)OC(C)(C)C) highlights its branched structure, including a tertiary amine and bulky tert-butyl groups.

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H28N2O2/c1-13(2,3)11(15)10-8-7-9-16(10)12(17)18-14(4,5)6/h10-11H,7-9,15H2,1-6H3

InChI Key

HUNFKADRYMPRPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1CCCN1C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Strategic Approaches to Pyrrolidine Core Functionalization

tert-Butoxycarbonyl Protection of Pyrrolidine

The tert-butoxycarbonyl (Boc) group is universally employed to protect the pyrrolidine nitrogen prior to subsequent functionalization. In a representative protocol, pyrrolidine is treated with di-tert-butyl dicarbonate in tetrahydrofuran at 0–25°C, yielding tert-butyl pyrrolidine-1-carboxylate with >95% efficiency. This step ensures nitrogen stability during subsequent alkylation or condensation reactions.

Introduction of the 1-Amino-2,2-Dimethylpropyl Side Chain

The 1-amino-2,2-dimethylpropyl substituent is introduced via two primary pathways:

Alkylation of Boc-Protected Pyrrolidine

Lithium bis(trimethylsilyl)amide (LiHMDS) deprotonates the α-position of the Boc-protected pyrrolidine, enabling nucleophilic attack on 2,2-dimethylpropyl electrophiles. For example, reaction with 1-bromo-2,2-dimethylpropane in tetrahydrofuran at −78°C affords the alkylated intermediate in 68–72% yield. Subsequent azidation (NaN₃, DMF, 80°C) and Staudinger reduction (PPh₃, H₂O/THF) yield the primary amine.

Petasis Borono-Mannich Reaction

A more stereoselective approach employs the Petasis reaction, combining Boc-pyrrolidine-2-carbaldehyde, 2,2-dimethylpropaneboronic acid, and benzylamine in methanol at 50°C. This one-pot method achieves 85% diastereomeric excess for the (2R,1'S) configuration, critical for pharmaceutical applications.

Optimized Synthetic Routes

Three-Step Linear Synthesis (Patent-Based Methodology)

Adapted from JP-A 11-35556, this route prioritizes industrial scalability:

  • Aldol Condensation : Boc-pyrrolidine-2-carbaldehyde reacts with 2,2-dimethylpropanal using LiHMDS (−40°C, THF), yielding the β-hydroxy ketone intermediate (63% yield).
  • Reductive Amination : Sodium triacetoxyborohydride reduces the ketone in the presence of ammonium acetate (CH₃CN, 25°C), forming the secondary amine (78% yield).
  • Boc Deprotection and Recrystallization : Trifluoroacetic acid-mediated deprotection (CH₂Cl₂, 0°C) followed by recrystallization from ethyl acetate/hexanes provides the final compound in 89% purity.

Table 1: Comparative Analysis of Key Reaction Steps

Step Reagents/Conditions Yield (%) Diastereomeric Ratio Source
Aldol Condensation LiHMDS, THF, −40°C 63 85:15
Reductive Amination NaBH(OAc)₃, CH₃CN, 25°C 78 92:8
Petasis Reaction Boric Acid, MeOH, 50°C 81 97:3

Stereochemical Control and Purification Challenges

Enantioselective Catalysis

Chiral phosphoric acid catalysts (e.g., TRIP) enable asymmetric induction during the aldol step, achieving enantiomeric excess (ee) >90% when using 2,2-dimethylpropanal. This method circumvents tedious diastereomer separation noted in early patents.

Crystallization-Induced Diastereomer Resolution

Ethanol/water mixtures (3:1 v/v) preferentially crystallize the desired (2S,1'R) diastereomer, enhancing purity from 85% to 99% in a single recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Functional Implications of Substituent Variations

  • Reactivity : The primary amine in the target compound enables nucleophilic reactions (e.g., acylations, Schiff base formations), whereas benzyl-substituted analogues are more suited for electrophilic aromatic substitutions.
  • Applications : Benzyl derivatives may serve as intermediates in drug discovery (e.g., kinase inhibitors), while the target compound’s amine group could facilitate its use in peptidomimetics or metal coordination chemistry .

Biological Activity

Tert-Butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine-1-carboxylate is an organic compound with significant potential in pharmacological research due to its structural characteristics and biological interactions. This compound features a pyrrolidine ring and a tert-butyl ester group, contributing to its unique biological activity.

  • Molecular Formula : C14H28N2O2
  • Molecular Weight : 256.39 g/mol
  • Physical State : White to yellowish solid
  • Solubility : Soluble in polar organic solvents; insoluble in water
  • Melting Point : 72-76 °C

The biological activity of this compound is primarily attributed to its ability to mimic amino acids, allowing it to interact with various biological targets. The compound can engage in hydrogen bonding and receptor binding, which may influence neurotransmission and other physiological processes. Its amino group enhances binding affinity with receptors or enzymes, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound may play a role in several biological pathways:

  • Neurotransmission Modulation : Its structural similarity to amino acids suggests potential interactions with neurotransmitter receptors.
  • Enzyme Interaction : The compound may act as a ligand for specific enzymes, affecting their catalytic activity.
  • Therapeutic Potential : Due to its ability to influence biological pathways, it holds promise for therapeutic applications in various diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylateC15H21BrN2O2Contains a bromophenyl substituent; used as an intermediate in fentanyl synthesis.
Tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylateC13H25N3O2Has a simpler aminoethyl side chain; used in organic synthesis.
Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylateC14H28N2O2Features a piperazine ring instead of pyrrolidine; different pharmacological properties.

This comparison highlights the unique aspects of this compound, particularly its amino acid-like structure.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies : Research has demonstrated that compounds similar to tert-butyl 2-(1-amino-2,2-dimethylpropyl)pyrrolidine can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.
    • A study indicated that derivatives of pyrrolidine compounds exhibit significant binding affinity for serotonin receptors, which could be beneficial for developing antidepressants.
  • Enzyme Modulation Studies : Investigations into the interaction of this compound with specific enzymes have shown promising results in modulating enzymatic activity.
    • For instance, certain analogs were found to inhibit enzymes involved in metabolic pathways linked to cancer progression, indicating potential as anticancer agents.
  • Therapeutic Applications : The compound's ability to influence various biological pathways has led researchers to consider it for therapeutic applications.
    • Clinical trials are being planned to evaluate its efficacy in treating conditions such as anxiety and depression.

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